molecular formula C14H12 B046981 9-Methylfluorene CAS No. 2523-37-7

9-Methylfluorene

Cat. No. B046981
CAS RN: 2523-37-7
M. Wt: 180.24 g/mol
InChI Key: ZVEJRZRAUYJYCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Methylfluorene is a topic of considerable interest due to its applications in various chemical reactions. A method involves a three-step process starting from fluorenone, highlighting the compound's accessibility for research and industrial purposes (Bowen, Aavula, & Mash, 2002).

Molecular Structure Analysis

The study of 9-Methylfluorene's molecular structure, particularly when substituted with different atoms or groups, reveals significant insights into its electronic and optical properties. Density-functional theory studies have been applied to investigate these properties, showcasing the compound's highly aromatic and electrooptically active nature (Chen, Zheng, Fan, & Huang, 2007).

Chemical Reactions and Properties

9-Methylfluorene undergoes interesting chemical reactions, such as its use in palladium-catalyzed cross-coupling/annulation cascade reactions for the synthesis of 9-Hydroxy and 9-Aminofluorenes (François et al., 2018). This versatility underscores its utility in complex organic syntheses.

Physical Properties Analysis

The study of 9-Methylfluorene's physical properties, such as its phase transitions, provides valuable insights. For instance, 9-Methylfluoren-9-ol exhibits a reversible phase transition at specific temperatures, affecting its crystal structure and thereby its chemical reactivity and physical properties (Morris, Muir, & Ryder, 2002).

Chemical Properties Analysis

Analyzing the chemical properties of 9-Methylfluorene, such as its electrochemical behavior, reveals its potential in applications like polymerization initiators. Its reactivity with various reagents and under different conditions has been extensively studied, providing a deep understanding of its chemical behavior (Lassalle, Boileau, & Sigwalt, 1977).

Scientific Research Applications

  • Chemical Titration : 9-methylfluorene serves as a useful indicator in the titration of common organometallic reagents. Its distinct color change in different solvents (red in THF solution and yellow in ether solution) makes it valuable for this purpose (Bowen, Aavula, & Mash, 2002).

  • Oil Sands Research : In Alberta oil sand bitumens, methylfluoren-9-ones may indicate the redox potential in the reservoir and contribute to the aging of mined oil sands during air-exposed storage (Mojelsky & Strausz, 1986).

  • Mutagenicity Studies : Methylated fluorenes and benzofluorenes, with a single methyl substituent at the 9-position, show enhanced mutagenic activity towards Salmonella typhimurium, especially in the presence of Aroclor-induced rats (LaVoie, Tulley, Bedenko, & Hoffmann, 1981).

  • Material Science : The thermochemistry and thermal decomposition studies of 9,9′-bifluorenyl and 9,9′-dimethyl-9,9′-bifluorenyl reveal high stability energies, making these compounds potentially useful for developing new materials and fuels (Rakus et al., 1994).

  • Organometallic Chemistry : The introduction of a methyl group at the 9-position increases the reactivity of the 9-hydrogen atom in silicon-containing organometallic compounds (Evans, Hamid, & Rees, 1971).

  • Optical Properties : Conjugated 2,7-bis(trimethylsilylethynyl)-(phenylethynyl)nfluoren-9-one and 9-(p-methoxyphenyl)-9-methyl fluorenes exhibit promising fluorescence properties with increased quantum yield, suggesting applications in optoelectronic devices (Rodríguez et al., 2006).

  • Stereochemistry : Studies on 9-fluorenyl systems highlight how rotational restriction and steric hindrance can significantly impact the stereochemistry of reactions involving these compounds (Hou & Meyers, 2004).

  • Polymer Science : A derivative of 9-methylfluorene, MBCN-PF, shows potential in emitting intense blue light when UV-excited and is soluble in common organic solvents, making it applicable in the field of light-emitting polymers (Liu et al., 2000).

Safety And Hazards

9-Methylfluorene is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container . It is recommended to wear a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge .

properties

IUPAC Name

9-methyl-9H-fluorene
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InChI

InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3
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InChI Key

ZVEJRZRAUYJYCO-UHFFFAOYSA-N
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Canonical SMILES

CC1C2=CC=CC=C2C3=CC=CC=C13
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Molecular Formula

C14H12
Record name 9-METHYLFLUORENE
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DSSTOX Substance ID

DTXSID5073957
Record name 9-Methylfluorene
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Molecular Weight

180.24 g/mol
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Physical Description

Prisms. (NTP, 1992)
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Boiling Point

309 to 313 °F at 15 mmHg (NTP, 1992)
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Density

1.0263 at 151 °F (NTP, 1992) - Denser than water; will sink
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Product Name

9-Methylfluorene

CAS RN

2523-37-7
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Melting Point

115 to 117 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Fluorene (15.0 g, 90.4 mmol), n-BuLi (48.1 ml, 120 mmol, 2.5 M in hexane), RX=iodomethane (19.3 g, 136 mmol). 40 was isolated as a yellowish waxy solid (16.2 g, quant.). The analytical data were identical to those in the literature (M. A. Schmidt, H. G. Alt, W. Milius, J. Organomet. Chem. 1996, 525, 15).
Quantity
15 g
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reactant
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48.1 mL
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19.3 g
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Synthesis routes and methods III

Procedure details

To a solution of fluorene (10.0 g, 60.0 mmol) in 100 mL of THF was added n-BuLi (66.6 mmol) at -78° C. This solution was then added to a chilled solution of iodomethane (15.04 g, 90.6 mmol) in 60 mL of THF. The temperature was kept at about -20° C. to maintain a clear solution. The mixture was allowed to warm to room temperature and then quenched with saturated aqueous NH4Cl and evaporated to a residue which was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried with MgSO4, filtered and evaporated to a solid. This solid was dissolved with hot pentane, stirred with decolorizing charcoal, filtered through a celite pad, and evaporated to get 10.0 g(92%) of 9-methyl fluorene was a white solid, mp 42°-43° C. FT-IR (KBr): 3065, 3039, 3016, 2962, 2926, 2864, 1478, 1445, 1309, 1023, 792 cm-1. NMR (300 MHz, CHCl3) δ 1.60-1.62(d, 3H, J=7.5 Hz), 3.93-3.97 (q, 1H, J=7.5 Hz), 7.32-7.38 (m, 4H) , 7.35-7.36 (d, 2H, J=8.0 Hz), 7.81-7.83(d, 2H, J=8.0 Hz).
Quantity
10 g
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66.6 mmol
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100 mL
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15.04 g
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60 mL
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Yield
92%

Synthesis routes and methods IV

Procedure details

A mixture of fluorene (78.3 g) and THF (700 mL) was cooled down to −70° C., and n-BuLi (300 mL, corresponding to 0.48 mol) was dropwise added thereto while maintaining −60° C. or lower. Then, methyl iodide (66.8 g) was added, and the temperature was allowed to slowly go back to a room temperature. The mixture was cooled again down to 0° C. to add 3M-hydrochloric acid (300 mL), and the reaction mixture was extracted with toluene. The organic layer obtained was washed well in order with saturated sodium hydrogencarbonate, saturated sodium hydrogensulfite and water, and then dried on anhydrous magnesium sulfate. The solvent was distilled off from this organic layer under reduced pressure, and the residue was purified by means of column chromatography (silica gel, eluting solvent: toluene/heptane [40/60]) and recrystallization (ethanol) to obtain 9-methylfluorene (57.4 g) of pale yellow crystal. Melting point: 47.3-48.8° C.
Quantity
78.3 g
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reactant
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700 mL
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300 mL
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66.8 g
Type
reactant
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Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methylfluorene
Reactant of Route 2
9-Methylfluorene
Reactant of Route 3
Reactant of Route 3
9-Methylfluorene
Reactant of Route 4
9-Methylfluorene
Reactant of Route 5
9-Methylfluorene
Reactant of Route 6
9-Methylfluorene

Citations

For This Compound
932
Citations
S Wawzonek, E Dufek, NM Sial - The Journal of Organic …, 1956 - ACS Publications
… The products in each example consisted of a mixture of fluorene, 9-methylfluorene, the corresponding 9-alkylfluorene, and a complex mixture of aliphatic gaseous hydrocarbons. The …
Number of citations: 10 pubs.acs.org
EJ Lavoie, DT Coleman, NG Geddie, JE Rice - Chemico-biological …, 1985 - Elsevier
… portion of the fluorene nucleus on mutagenicity was also determined by comparison of the mutagenic activity of 9-methylfluorene with 2-fluoro-9-methylfluorene and 2,7-difluoro-…
Number of citations: 12 www.sciencedirect.com
K Rakus, SP Verevkin, J Schätzer… - Chemische …, 1994 - Wiley Online Library
… The value for the tertiary CH bond dissociation energy for 9-methylfluorene was determined to be BDEC-,(2) = 338 kJ mol-' (Table 3). The errors of these values are equal to the errors of …
M Knaapila, B Stewart, VM Garamus… - Journal of Polymer …, 2019 - Wiley Online Library
… polycondensation procedure using 2,7-dibromo-9-undecyl-9-methylfluorene and 2,7 dibromo-9-pentadecyl-9-methylfluorene monomers with Ni(COD) 2 coupling agent, following the …
Number of citations: 7 onlinelibrary.wiley.com
R Baker, C Eaborn, JA Sperry - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… had entered the 9-position when the Grignard reagent from the 2-bromofluorene was hydrolyzed, and, in agreement, it was found that after the tritio-fluorene and -9-methylfluorene had …
Number of citations: 7 pubs.rsc.org
GWH Scherf, RK Brown - Canadian Journal of Chemistry, 1961 - cdnsciencepub.com
Equimolar quantities of 9-fluorenyl-potassium, -sodium, or -lithium and alkyl or aralkyl halides at room temperature in ether solvents yielded a mixture of unchanged fluorene, C 9 -…
Number of citations: 15 cdnsciencepub.com
EJ Greenhow, D McNeil - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… -9-methylfluorene which yields 9-methyl-9-vinylfluorene, whereas 9-2'-hydroxymethyl-9-methylfluorene … when 9-2'-chloromethyl-9-methylfluorene is refluxed with quinoline is due to the …
Number of citations: 9 pubs.rsc.org
CD Ritchie, RE Uschold - Journal of the American Chemical …, 1967 - ACS Publications
… We have found that 9-methylfluorene has a p of 19.7 in DMSO, and … the rate of transfer between the hydrocarbon, 9-methylfluorene, and the … 10~2 M 9-methylfluorene in a stop-flow ap- …
Number of citations: 26 pubs.acs.org
C Chen, TI Ruo, DP Gurka - Archives of biochemistry and biophysics, 1985 - Elsevier
… 9-Methylfluorene was metabolized by rat liver microsomes to 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene. … -9-methylfluorene for positive identification. Incubation of …
Number of citations: 5 www.sciencedirect.com
DE Falvey, GB Schuster - Journal of the American Chemical …, 1986 - ACS Publications
… Irradiation of either ester 4, fluorene, or 9methylfluorene with the picosecond laser forms similarly absorbing transient species assigned by correlation of lifetime to the excited …
Number of citations: 89 pubs.acs.org

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